molecular formula C32H40O8 B1671786 Euphorbiasteroid

Euphorbiasteroid

Cat. No.: B1671786
M. Wt: 552.7 g/mol
InChI Key: SDGDWRYYHQOQOJ-XXMLZKCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Euphorbiasteroid, also known as Euphobiasteroid, is a tricyclic terpenoid found in Euphorbia lathyris L. It has gained attention for its potential pharmacological effects, including anti-tumor and anti-obesity activities . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets the EGFR and Wnt/β-catenin signaling pathways, which play a prominent role in tumor progression in various human cancers, including non-small-cell lung carcinoma (NSCLC) . Additionally, it has been suggested that CCNA2, TOP2A, CCNB1, CDC20, and RRM2 may be key targets of this compound in the treatment of NSCLC .

Mode of Action

This compound interacts with its targets, leading to a series of changes in the cell. It has been shown to induce preferential cytotoxicity toward A549 (wildtype EGFR-expressing) cells over PC-9 (mutant EGFR-expressing) cells . This compound suppresses the expression of EGFR, Wnt3a, β-catenin, and FZD-1, and the reduction in β-catenin levels is found to be mediated through the activation of GSK-3β .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to abrogate EGFR and Wnt/β-catenin pathways . Differentially expressed genes were involved in cell cycle, pyrimidine metabolism, p53 signaling pathway, and other pathways .

Pharmacokinetics

The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to induce both apoptosis and autophagy in human hepatocellular carcinoma (HCC) cells . In NSCLC cells, this compound reduced the phosphorylation of GSK-3β S9 with a parallel increase in β-TrCP and phosphorylation of GSK-3β Y216 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euphobiasteroid can be synthesized through a series of chemical reactions involving the extraction of Euphorbia lathyris L. seeds. The primary steps include:

Industrial Production Methods: Industrial production of Euphobiasteroid involves large-scale extraction and purification processes. The seeds of Euphorbia lathyris L. are harvested and processed using industrial-grade solvents and chromatographic systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Euphobiasteroid undergoes various chemical reactions, including:

    Hydroxylation: Introduction of hydroxyl groups to the molecule.

    Hydrolysis: Breaking down of the compound into smaller units by the addition of water.

    Oxygenation: Addition of oxygen atoms to the molecule.

    Sulfonation: Introduction of sulfonic acid groups.

    Glycosylation: Attachment of sugar moieties to the molecule.

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by enzymes or chemical oxidants.

    Hydrolysis: Typically carried out in acidic or basic conditions.

    Oxygenation: Involves the use of oxidizing agents like hydrogen peroxide.

    Sulfonation: Utilizes sulfonic acid derivatives.

    Glycosylation: Requires glycosyl donors and catalysts.

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGDWRYYHQOQOJ-XXMLZKCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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